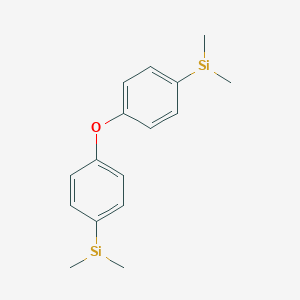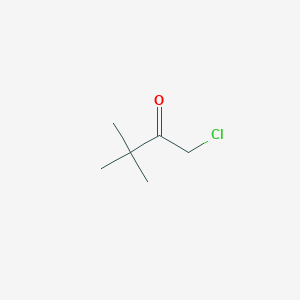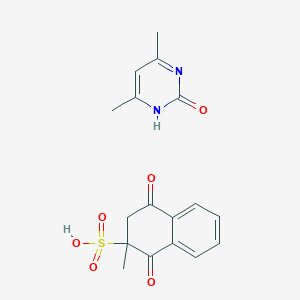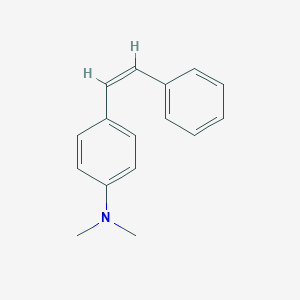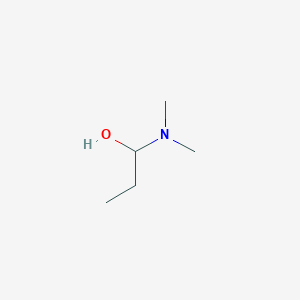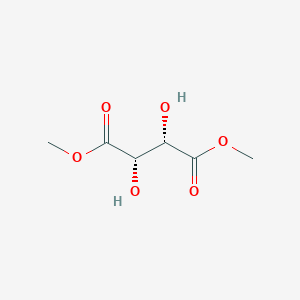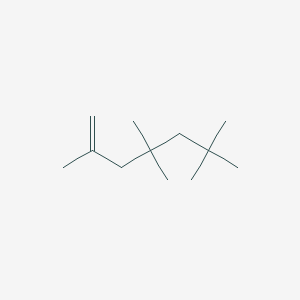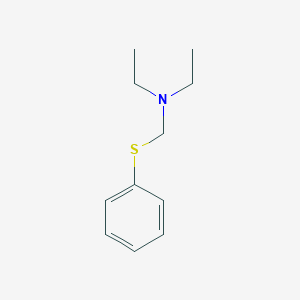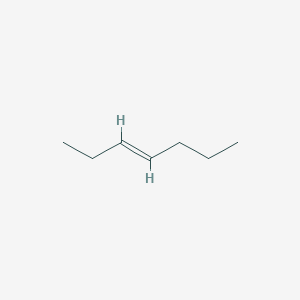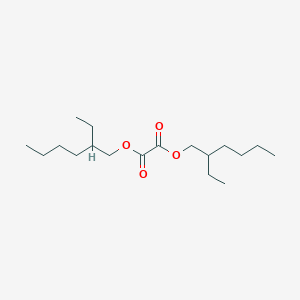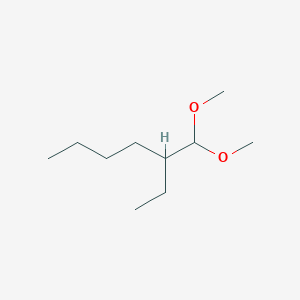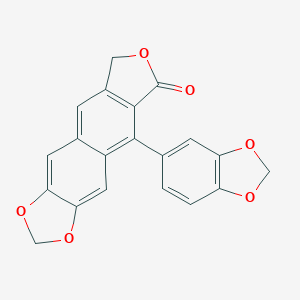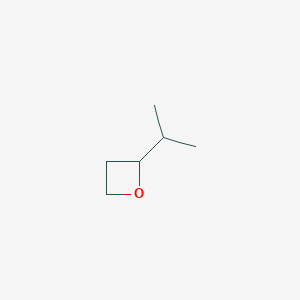
2-Isopropyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyloxetane is a cyclic organic compound with the chemical formula C5H10O. It is a colorless liquid with a pleasant odor and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-Isopropyloxetane is not well understood. However, it is believed that it acts as a Lewis acid and can coordinate with various nucleophiles. It can also undergo ring-opening reactions, which make it useful in various organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Isopropyloxetane. However, it is considered to be relatively non-toxic and has low volatility. It is also not known to cause any adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Isopropyloxetane in lab experiments is its reactivity and stability. It is also relatively easy to handle and store. However, one of the limitations of using 2-Isopropyloxetane is that it is not readily available commercially and needs to be synthesized in the lab.
Direcciones Futuras
There are several future directions for the use of 2-Isopropyloxetane in scientific research. One potential area of research is its use in the synthesis of new chiral ligands and catalysts for asymmetric synthesis. Another potential area of research is its use as a solvent in various organic reactions. Additionally, the use of 2-Isopropyloxetane in the preparation of new organic compounds with potential biological activity could also be explored.
Conclusion
In conclusion, 2-Isopropyloxetane is a cyclic organic compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of new organic compounds with potential biological activity.
Métodos De Síntesis
The synthesis of 2-Isopropyloxetane can be achieved through the reaction of 2-chloro-2-methylpropane with sodium ethoxide. The reaction takes place in anhydrous ethanol at room temperature. The resulting product is then purified through distillation.
Aplicaciones Científicas De Investigación
2-Isopropyloxetane has been widely used in scientific research as a solvent and a reagent. It has been used in the synthesis of various organic compounds, such as oxetanes and cyclic ethers. It has also been used in the preparation of chiral ligands and catalysts for asymmetric synthesis.
Propiedades
Número CAS |
15045-60-0 |
|---|---|
Nombre del producto |
2-Isopropyloxetane |
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
2-propan-2-yloxetane |
InChI |
InChI=1S/C6H12O/c1-5(2)6-3-4-7-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
RIELPFLYWOXARA-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCO1 |
SMILES canónico |
CC(C)C1CCO1 |
Sinónimos |
2-Isopropyloxetane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)
